molecular formula C9H19BO2 B11915964 Diethyl cyclopentylboronate CAS No. 86595-43-9

Diethyl cyclopentylboronate

Cat. No.: B11915964
CAS No.: 86595-43-9
M. Wt: 170.06 g/mol
InChI Key: XKEMEDKXQOUJFV-UHFFFAOYSA-N
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Description

Diethyl cyclopentylboronate is an organoboron compound that features a boron atom bonded to a cyclopentyl group and two ethyl groups

Properties

CAS No.

86595-43-9

Molecular Formula

C9H19BO2

Molecular Weight

170.06 g/mol

IUPAC Name

cyclopentyl(diethoxy)borane

InChI

InChI=1S/C9H19BO2/c1-3-11-10(12-4-2)9-7-5-6-8-9/h9H,3-8H2,1-2H3

InChI Key

XKEMEDKXQOUJFV-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCC1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl cyclopentylboronate can be synthesized through the reaction of cyclopentylboronic acid with diethyl borate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the boronate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.

    Substitution: The compound can participate in substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are typical reagents.

Major Products Formed:

    Oxidation: Cyclopentylboronic acid or cyclopentylborate esters.

    Reduction: Cyclopentylborohydride.

    Substitution: Various substituted boronates depending on the substituent introduced.

Scientific Research Applications

Diethyl cyclopentylboronate has several applications in scientific research:

    Chemistry: It is used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Industry: this compound is used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl cyclopentylboronate in the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex facilitates the transfer of the cyclopentyl group to the palladium catalyst, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. The molecular targets include the palladium catalyst and the halide substrate, and the pathway involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

    Diethyl boronate: Similar in structure but lacks the cyclopentyl group.

    Cyclopentylboronic acid: Contains the cyclopentyl group but lacks the ethyl groups.

    Cyclopentylborohydride: A reduced form of cyclopentylboronate.

Uniqueness: Diethyl cyclopentylboronate is unique due to the presence of both the cyclopentyl and ethyl groups, which provide distinct reactivity and stability compared to other boronates. This combination makes it particularly useful in specific organic synthesis applications where both steric and electronic properties are important.

Biological Activity

Diethyl cyclopentylboronate (DECB) is a boron-containing compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is classified as a boronic ester, which plays a significant role in organic synthesis and medicinal chemistry. Its unique structure allows for various interactions with biological molecules, making it a candidate for drug development and other applications in biochemistry.

Mechanisms of Biological Activity

The biological activity of DECB can be attributed to several mechanisms:

  • Enzyme Inhibition : Boron compounds often act as enzyme inhibitors. DECB may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Radical Formation : Some studies suggest that DECB can participate in radical-mediated reactions, which may affect cellular signaling pathways and induce oxidative stress in target cells.
  • Interaction with Nucleic Acids : The compound has been shown to interact with nucleic acids, which could influence gene expression and cellular proliferation.

Anticancer Activity

Recent studies have explored the anticancer potential of DECB. For instance, a study investigated its effects on various cancer cell lines through cytotoxicity assays:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Methodology : The MTT assay was employed to determine cell viability post-treatment with varying concentrations of DECB.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis through caspase activation
MCF-720Inhibition of cell cycle progression at G1 phase
A54925Increased oxidative stress leading to cell death

These findings suggest that DECB exhibits selective cytotoxicity against cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of DECB. A study evaluated its efficacy against various bacterial strains:

  • Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.
  • Results : DECB demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL across different strains.
Bacterial StrainMIC (µg/mL)Activity Level
E. coli32Moderate
S. aureus64Low
P. aeruginosa48Moderate

This data indicates that DECB may serve as a potential lead compound for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic pathways for preparing diethyl cyclopentylboronate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via transesterification of boronic acids or esterification of cyclopentylboronic acid with ethanol. Key variables include catalyst choice (e.g., Lewis acids like BF₃·OEt₂), solvent polarity (e.g., THF vs. dichloromethane), and temperature control (40–60°C). Yield optimization often requires inert atmospheres to prevent boronate hydrolysis . Purity is confirmed via GC-MS or ¹¹B NMR, with typical impurities including unreacted boronic acid or ethanol byproducts .

Q. How can this compound be characterized to confirm structural integrity and purity?

  • Spectroscopy : ¹H and ¹³C NMR to identify cyclopentyl protons (δ 1.5–2.5 ppm) and boronate ester signals (δ 3.4–4.2 ppm). ¹¹B NMR (quartet at δ 18–22 ppm) confirms boron coordination .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization to detect degradation products.
  • Elemental Analysis : C, H, and B percentages must align with theoretical values (e.g., C: ~60%, B: ~4.5%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in structurally similar boronate esters) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., ethanol).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl group influence the reactivity of this compound in cross-coupling reactions?

The cyclopentyl group’s steric bulk reduces undesired protodeboronation but may slow transmetallation in Suzuki-Miyaura reactions. Computational studies (DFT) show that electron-donating substituents on the boronate enhance oxidative addition with palladium catalysts. Experimental comparisons with linear or aryl-substituted boronates reveal 10–15% lower yields in sp³-sp² couplings due to steric hindrance .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

Discrepancies in enantioselectivity (e.g., 70% ee vs. 90% ee in allylation reactions) often arise from:

  • Catalyst Purity : Residual ligands (e.g., BINAP) in palladium catalysts alter stereochemical outcomes.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents. Systematic replication studies with controlled variables (e.g., catalyst batch, solvent grade) are recommended .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Molecular dynamics (MD) simulations using software like Gaussian or ORCA can model hydrolysis pathways. Key parameters:

  • pH-Dependent Degradation : Protonation at boron accelerates hydrolysis; simulations show t₁/₂ = 8 hours at pH 2 vs. >48 hours at pH 7.
  • Thermal Stability : Activation energy (Eₐ) calculations align with experimental DSC data (decomposition onset at ~150°C) .

Methodological Considerations

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound in aqueous media?

  • Controlled Hydrolysis : Monitor via in situ ¹¹B NMR in D₂O/CD₃CN mixtures at 25–50°C.
  • Kinetic Analysis : Fit data to first-order decay models (k = 0.05–0.1 h⁻¹ at neutral pH).
  • Byproduct Identification : LC-MS to detect cyclopentanol and boric acid .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control : Implement inline FTIR to monitor esterification progress (C=O stretch at 1740 cm⁻¹).
  • Statistical Design : Use response surface methodology (RSM) to optimize catalyst loading (0.5–2 mol%) and reaction time (4–12 hours) .

Data Presentation Guidelines

  • Tables : Include comparative yields, spectroscopic data, and computational parameters (e.g., bond lengths, ΔG‡ values).
  • Figures : Reaction schematics with annotated transition states or HPLC chromatograms highlighting purity peaks .

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